molecular formula C8H7NO2 B2918280 4-Formylbenzamide CAS No. 6051-41-8

4-Formylbenzamide

Cat. No.: B2918280
CAS No.: 6051-41-8
M. Wt: 149.149
InChI Key: QWDCXCRLPNMJIH-UHFFFAOYSA-N
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Description

4-Formylbenzamide is an organic compound with the molecular formula C8H7NO2 It is characterized by the presence of a formyl group (-CHO) attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Formylbenzamide can be synthesized through several methods. One common approach involves the oxidative cleavage of N-acylamino acids. For instance, hippuric acid can be used as a starting material, which undergoes oxidative cleavage in the presence of copper(II) sulfate pentahydrate and silver(I) nitrate as catalysts . The reaction is carried out in a mixture of dichloromethane and water, with ammonium persulfate as the oxidizing agent. The reaction mixture is heated to 40°C and stirred, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced synthetic techniques to ensure high yield and purity. One such method includes the reaction of benzamides with dimethylformamide dimethyl acetal, followed by oxidative decarboxylation . This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Formylbenzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form carboxylic acids.

    Reduction: The formyl group can be reduced to form alcohols.

    Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: 4-Formylbenzoic acid.

    Reduction: 4-Hydroxybenzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-Formylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-formylbenzamide primarily involves its reactivity with nucleophiles due to the presence of the formyl group. This reactivity allows it to form covalent bonds with various biomolecules, making it useful in bioconjugation techniques . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    4-Formylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    4-Hydroxybenzamide: Similar structure but with a hydroxyl group instead of a formyl group.

    Benzamide: The parent compound without any substituents on the benzene ring.

Uniqueness: 4-Formylbenzamide is unique due to the presence of both the formyl and amide groups, which confer distinct reactivity and versatility in chemical synthesis and bioconjugation applications .

Properties

IUPAC Name

4-formylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-5H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDCXCRLPNMJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6051-41-8
Record name 4-formylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How is 4-Formylbenzamide utilized in bioconjugation chemistry?

A1: this compound (4FB) serves as a versatile linker in bioconjugation strategies. It reacts efficiently with hydrazide-modified molecules, forming a stable bis-aryl hydrazone bond. [, ] This property makes it valuable for conjugating molecules like polymers or antibodies to various substrates, including nanoparticles, surfaces, and other biomolecules.

Q2: Can you provide an example of this compound's application in material science?

A2: One study successfully functionalized cellulose nanocrystals (CNCs) with metal-chelating diblock copolymers using this compound. [] Researchers first introduced 4FB groups onto the CNC surface. Subsequently, they grafted polymers with hydrazinonicotinate acetone hydrazine (HyNic) end groups onto the modified CNCs via bis-aryl hydrazone bond formation. This modification strategy holds promise for developing radiotherapeutic agents. []

Q3: What is the role of this compound in developing targeted therapies?

A3: this compound plays a crucial role in synthesizing targeted therapeutic agents by enabling the conjugation of targeting moieties to therapeutic molecules. For instance, researchers used this compound to conjugate a metal-chelating polymer (MCP) to the monoclonal antibody panitumumab, which targets the epidermal growth factor receptor (EGFR). [] This conjugation allowed for the complexation of radioisotopes like ¹¹¹In or ¹⁷⁷Lu, creating a potential theranostic agent for EGFR-positive pancreatic cancer. []

Q4: Are there other examples of this compound use in antibody-based targeting strategies?

A4: Yes, a study employed this compound to create a bispecific antibody construct by linking an anti-human CD90 monoclonal antibody to an anti-myosin light chain 1 (MLC1) antibody. [] They modified the anti-CD90 antibody with a pegylated this compound moiety and the anti-MLC1 antibody with a 6-hydrazinonicotinamide moiety, facilitating their covalent linkage via bis-arylhydrazone formation. [] This bispecific antibody construct showed potential for targeted delivery of bone-marrow-derived multipotent stromal cells (BMMSC) to infarcted myocardium. []

Q5: How does this compound contribute to research in cell-cell interactions?

A5: this compound facilitates the creation of "immuno-DNAs" by enabling the covalent attachment of single-stranded DNA oligonucleotides to antibodies. [] These immuno-DNAs can bind to specific cell surface antigens via the antibody portion, while the DNA strand facilitates interactions with complementary DNA strands conjugated to other antibodies. This method allows researchers to control the assembly of heterotypic multicellular systems by exploiting the specificity of antibody-antigen and DNA-DNA interactions. []

Q6: What is the significance of using this compound in synthesizing chitosan derivatives?

A6: Research has shown that new chitosan derivatives can be synthesized using a reductive N-alkylation reaction with various aldehydes, including this compound. [] This modification significantly enhances the solubility of chitosan in methanol, broadening its application in various fields. For example, these modified chitosan derivatives exhibited potential as coating materials for electroless plating due to their palladium-adsorption capabilities. []

Q7: Is this compound involved in developing antimicrobial agents?

A7: While not directly antimicrobial, this compound plays a supporting role in designing antimicrobial agents. In a study focusing on hydrogen sulfide (H2S)-releasing antimicrobial agents, researchers synthesized a dipeptide hydrogel incorporating this compound. [] While the this compound itself did not release H2S, it played a crucial role in constructing the dipeptide structure, which exhibited potent Staphylococcus aureus biofilm disruption properties. []

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